
1,1'-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene: is an organic compound characterized by the presence of a pent-2-yne backbone with two sulfonyl groups attached to the fifth carbon, and two benzene rings attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene typically involves the following steps:
-
Formation of the Pent-2-yne Backbone: : The initial step involves the formation of the pent-2-yne backbone. This can be achieved through the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Introduction of Sulfonyl Groups: : The sulfonyl groups are introduced through sulfonation reactions. This can be done by treating the pent-2-yne backbone with sulfonyl chlorides in the presence of a base such as pyridine.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the first carbon of the pent-2-yne backbone. This can be achieved through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne and sulfonyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The benzene rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
作用機序
The mechanism of action of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the alkyne and benzene rings can engage in π-π stacking interactions.
類似化合物との比較
Similar Compounds
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diphenylmethane: Similar structure but with a diphenylmethane backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzyl: Similar structure but with a dibenzyl backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diethylbenzene: Similar structure but with an ethylbenzene backbone.
Uniqueness
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene is unique due to its specific combination of a pent-2-yne backbone with sulfonyl groups and benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
756898-49-4 |
|---|---|
分子式 |
C17H16O4S2 |
分子量 |
348.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)pent-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C17H16O4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13,17H,14H2,1H3 |
InChIキー |
BEOMXMJOWPSCDW-UHFFFAOYSA-N |
正規SMILES |
CC#CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
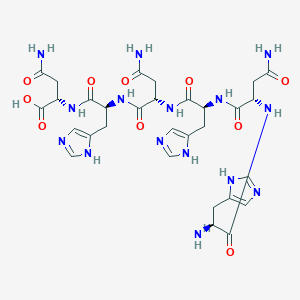
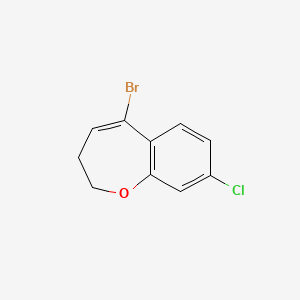
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
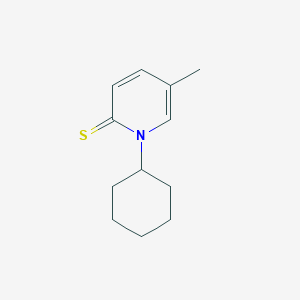
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
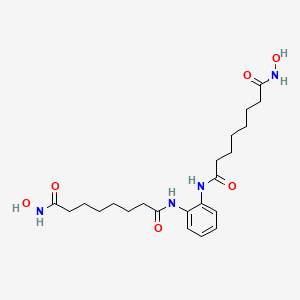
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
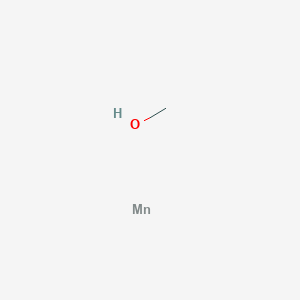
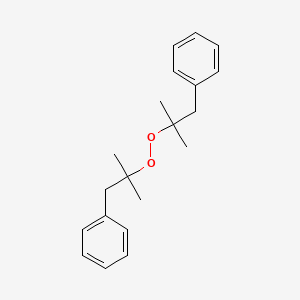

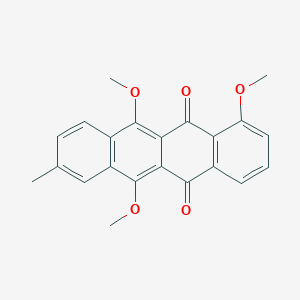
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
